1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid
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Overview
Description
1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid is a chemical compound that has garnered significant attention from the scientific community due to its potential therapeutic applications. The compound is also commonly referred to as JNJ-5207852 and has been studied for its ability to modulate the activity of certain receptors in the body. In
Scientific Research Applications
1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in a variety of medical conditions. One area of research has focused on its ability to modulate the activity of certain receptors in the body, such as the TRPV1 receptor. This receptor is involved in pain sensation, and JNJ-5207852 has been shown to have analgesic effects in preclinical studies.
Mechanism of Action
The mechanism of action of 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid involves its ability to modulate the activity of certain receptors in the body. Specifically, it has been shown to bind to the TRPV1 receptor and inhibit its activity. This receptor is involved in pain sensation, and by inhibiting its activity, JNJ-5207852 has been shown to have analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in preclinical studies. It has also been shown to have anxiolytic effects, suggesting that it may have potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid in lab experiments is its specificity for the TRPV1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the body. However, one limitation of using JNJ-5207852 is its relatively low potency, which may make it less effective in certain experimental settings.
Future Directions
There are several future directions for research on 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid. One area of research could focus on its potential as a treatment for pain and inflammation in humans. Another area of research could focus on its anxiolytic effects and its potential as a treatment for anxiety disorders. Additionally, researchers could explore the potential of JNJ-5207852 as a tool for studying the TRPV1 receptor and its role in pain sensation and other physiological processes.
Synthesis Methods
The synthesis of 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid involves several steps. The first step involves the reaction of 4-methylphenol with 3-chloro-1-butene to form 4-(3-chlorobut-2-en-1-yl)phenol. This intermediate is then reacted with piperidine and sodium hydride to form 4-(4-methylphenoxy)piperidine. Finally, the carboxylic acid group is introduced through a reaction with chloroacetic acid and triethylamine.
properties
IUPAC Name |
1-(3-methylbut-2-enyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-11-19-12-9-18(10-13-19,17(20)21)22-16-6-4-15(3)5-7-16/h4-8H,9-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRPYVDFSRBYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCN(CC2)CC=C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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